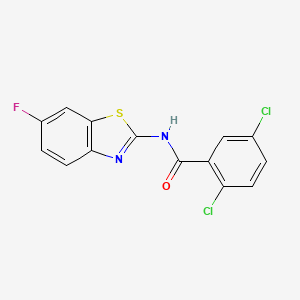

2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related N-substituted benzothiazole derivatives involves multistep processes including acyl chlorination, coupling reactions, and cyclization steps. For instance, the synthesis of novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides was achieved by acyl chlorination of 2-fluorobenzoic acid or 2,4-difluorobenzoic acid with thionyl chloride, followed by coupling with 2-aminobenzoic acid and cyclization in the presence of acetic anhydride (Yang, 2012).

Molecular Structure Analysis

The molecular structure of N-(benzothiazol-2-yl)benzamides was characterized by various spectroscopic methods, including IR, 1H- and 13C-NMR, and single-crystal X-ray diffraction. Specific compounds exhibited discrete dimer formations connected into a three-dimensional network by intermolecular hydrogen bonds and π–π stacking interactions (Ćaleta et al., 2008).

Chemical Reactions and Properties

The reactivity of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis highlights the unique electrophilic reactivity due to the presence of fluorine atoms, leading to nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Physical Properties Analysis

The crystalline and thermal properties of related N-(1,3-benzothiazol-2-yl)benzamide derivatives were investigated, revealing monoclinic crystal structures and thermal stability up to specific temperatures. For example, synthesized crystals were thermally stable up to 403 K and 333 K for certain derivatives, respectively (Raveendiran & Prabukanthan, 2021).

Chemical Properties Analysis

The chemical behavior of benzothiazole derivatives was evaluated in various reactions, including Fries rearrangement under microwave-assisted, catalyst- and solvent-free conditions, to synthesize specific benzamide compounds. These studies provide insights into the regioselective synthesis and the role of non-covalent interactions in the chemical behavior of these compounds (Moreno-Fuquen et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

A significant area of research involving benzothiazole derivatives, including structures similar to 2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, is their antitumor activity. Hutchinson et al. (2001) detailed the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against certain human breast cancer cell lines, highlighting the potential of such compounds in cancer therapy Hutchinson et al., 2001. Additionally, Yoshida et al. (2005) reported on a derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, with significant in vivo tumor growth inhibitory effects, further supporting the relevance of such compounds in antitumor research Yoshida et al., 2005.

Antimicrobial and Antioxidant Activities

Another area of investigation is the antimicrobial and antioxidant properties of benzothiazole derivatives. Raparla et al. (2013) synthesized novel 6-fluorobenzothiazole substituted pyrazole analogues, which were screened for antimicrobial and antioxidant activities, showing potent activity against standard drugs Raparla et al., 2013. This indicates the potential of benzothiazole derivatives in developing new antimicrobial agents.

Fluorescent Sensors and Photophysical Studies

Benzothiazole derivatives have also been explored for their applications as fluorescent sensors and in photophysical studies. Suman et al. (2019) developed benzimidazole and benzothiazole conjugated Schiff base compounds, demonstrating their capability as fluorescent sensors for detecting metal ions like Al3+ and Zn2+, showcasing the diverse applications of such compounds beyond pharmacological uses Suman et al., 2019.

Corrosion Inhibition

In the field of material science, benzothiazole derivatives have been evaluated for their corrosion inhibition properties. Hu et al. (2016) studied two benzothiazole derivatives as corrosion inhibitors for steel in an acidic solution, revealing their potential to offer stability and high efficiency in preventing corrosion, highlighting the versatility of benzothiazole derivatives Hu et al., 2016.

Wirkmechanismus

Target of Action

Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacterial cells, leading to their death.

Biochemical Pathways

The inhibition of the enzymes mentioned above would disrupt several biochemical pathways in bacterial cells, including dna replication, cell wall synthesis, and metabolic processes .

Result of Action

The inhibition of the enzymes mentioned above would lead to the death of bacterial cells .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of benzothiazole derivatives .

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2OS/c15-7-1-3-10(16)9(5-7)13(20)19-14-18-11-4-2-8(17)6-12(11)21-14/h1-6H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMITWIZEHZBJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)

![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)

![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2492674.png)